molecular formula C22H15F2N3O2 B2804314 N-(2,4-difluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941883-20-1

N-(2,4-difluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2804314
CAS No.: 941883-20-1
M. Wt: 391.378
InChI Key: XPOBVLYOGPNNFV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 941883-20-1) is a high-purity small molecule with a molecular formula of C₂₂H₁₅F₂N₃O₂ and a molecular weight of 391.37 g/mol . This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized in scientific literature for their diverse biological activities . Pyridazinone derivatives have been reported to exhibit a range of pharmacological properties, including significant antioxidant, antibacterial, antifungal, and anticancer activities, making them valuable scaffolds in medicinal chemistry research . The structure of this particular molecule, which incorporates a naphthalene group linked to a dihydropyridazinone core via an acetamide bridge, suggests potential for interesting chemical reactivity and biological interactions. Its physical properties and mechanism of action are areas of active investigation, particularly in the context of early-stage drug discovery and chemical biology. Researchers can access this compound in various quantities with a guaranteed purity of 90% or higher . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material appropriately.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c23-17-7-8-20(18(24)12-17)25-21(28)13-27-22(29)10-9-19(26-27)16-6-5-14-3-1-2-4-15(14)11-16/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOBVLYOGPNNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substitution Patterns on the Aromatic Rings

N-(4-Fluorophenyl) Analog
  • Structure: Replaces the 2,4-difluorophenyl group with a monofluorophenyl moiety.
  • The absence of a second fluorine may also diminish steric and electronic effects in target binding .
N-(4-Acetamidophenyl) Analog
  • Structure : Substitutes the difluorophenyl group with a 4-acetamidophenyl group ().
  • Impact : The acetamide group introduces hydrogen-bonding capability and polar surface area, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
N-(3-Trifluoromethylphenyl) Analog
  • Structure : Features a trifluoromethyl group at the phenyl meta-position ().
  • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may strengthen hydrophobic interactions in binding pockets. However, increased molecular weight (423.39 g/mol) could affect pharmacokinetics .

Variations in the Heterocyclic Core

Triazole-Based Analogs
  • Examples: Compounds 6a–m and 7a–m () feature 1,2,3-triazole rings instead of pyridazinone.
  • Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the pyridazinone derivatives’ likely stepwise coupling .
  • Impact: Triazoles offer distinct hydrogen-bonding geometry and metabolic resistance but lack the conjugated ketone of pyridazinone, which is critical for specific enzyme interactions (e.g., kinase inhibition).
Furan-Pyridazine Hybrids
  • Example : Compound X () contains a furan ring fused to pyridazine.
  • This structural variation may shift target specificity compared to naphthalenyl-substituted analogs .

Substituent Position and Isosteric Effects

Naphthalen-1-yl vs. Naphthalen-2-yl Substitution
  • Example : 2-[3-(Naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () vs. the target compound’s naphthalen-2-yl group.
  • Impact : The position of the naphthalene substituent alters steric bulk and π-π stacking orientation. Naphthalen-2-yl may better accommodate planar binding sites (e.g., aromatic enzyme pockets) .

Structural and Pharmacological Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
N-(2,4-difluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide C₂₂H₁₆FN₃O₂ 373.38 2,4-difluorophenyl, naphthalen-2-yl High lipophilicity, strong π-stacking potential
N-(4-fluorophenyl) analog C₂₁H₁₅FN₃O₂ 360.36 4-fluorophenyl Moderate solubility, reduced steric effects
N-(3-trifluoromethylphenyl) analog C₂₃H₁₆F₃N₃O₂ 423.39 3-CF₃ phenyl Enhanced metabolic stability, higher MW
Triazole-based analog (6a) C₂₁H₁₈ClN₄O₂ 393.11 1,2,3-triazole, 4-chlorophenyl CuAAC synthesis, distinct H-bonding
Naphthalen-1-yl analog C₁₇H₁₉NO₄ 301.35 Naphthalen-1-yl Altered π-stacking orientation

Research Findings and Implications

Synthetic Accessibility: Pyridazinone derivatives require multi-step synthesis (e.g., cyclocondensation for the heterocycle, followed by amide coupling), whereas triazole analogs are efficiently prepared via CuAAC .

Pharmacokinetic Trends :

  • Fluorinated phenyl groups (e.g., 2,4-difluoro) improve blood-brain barrier penetration compared to polar acetamidophenyl derivatives .
  • The trifluoromethyl group in C₂₃H₁₆F₃N₃O₂ enhances metabolic stability but may increase toxicity risks due to bioaccumulation .

Target Selectivity: Pyridazinone cores are prevalent in kinase inhibitors (e.g., MAPK, CDK), while triazole derivatives are often explored for antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,4-difluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. For example:

Coupling reactions : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol, 80°C) .

Acetamide linkage : Amidation using activated esters (e.g., naphthalen-1-ylacetyl chloride) with fluorinated anilines in dichloromethane at low temperatures (273 K) to minimize side reactions .

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from toluene to achieve >95% purity .

  • Optimization : Reaction yield depends on solvent polarity, temperature control, and stoichiometric ratios. For instance, excess triethylamine improves amidation efficiency .

Q. How is structural characterization performed for this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine atoms at 2,4-positions on phenyl; pyridazinone carbonyl at δ ~165 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₁₅F₂N₃O₂: 404.1112) .
  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., ~60.5° between naphthalene and fluorophenyl groups), critical for understanding molecular conformation .

Q. What preliminary biological screening methods are recommended?

  • In vitro assays :

  • Enzyme inhibition : Dose-response curves against kinases or proteases (IC₅₀ determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
    • Data interpretation : Use statistical tools (e.g., GraphPad Prism) for nonlinear regression analysis of dose-response data .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. crystallography) be resolved for this compound?

  • Case study : If NMR suggests a planar conformation but crystallography shows a twisted structure:

Dynamic effects : NMR may average signals in solution, while crystallography captures static solid-state geometry .

Solvent influence : Polar solvents (e.g., DMSO) may stabilize specific conformers; compare spectra in multiple solvents .

DFT calculations : Validate experimental data using computational models (e.g., Gaussian software) to predict stable conformers .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

  • Structural modifications :

  • Solubility enhancers : Introduce polar groups (e.g., hydroxyl or methoxy) on the naphthalene ring without disrupting pyridazinone binding .
  • Prodrug design : Convert the acetamide to an ester prodrug for enhanced membrane permeability .
    • Formulation : Use nanoemulsions or liposomal encapsulation to improve aqueous solubility .

Q. How do electronic effects of fluorine substituents impact reactivity and biological activity?

  • Electronic analysis :

  • σ/π effects : Fluorine’s electron-withdrawing nature increases pyridazinone electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
  • Comparative studies : Replace 2,4-difluorophenyl with non-fluorinated analogs; observe reduced kinase inhibition (e.g., IC₅₀ increases from 0.5 μM to >10 μM) .

Q. What advanced techniques resolve synthetic bottlenecks in scaling up production?

  • Process chemistry :

  • Flow reactors : Enable continuous synthesis of intermediates (e.g., pyridazinone core) with precise temperature control and reduced side products .
  • Catalytic optimization : Screen Pd/C or Ni catalysts for coupling steps to reduce reaction time (e.g., from 24 h to 6 h) .

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